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Compound of Interest

Compound Name: ROCK-IN-D2
CAS No.: 1219721-78-4
Cat. No.: B610547
Get Quote
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Executive Summary

ROCK-IN-D2 is a highly potent, ATP-competitive small molecule inhibitor of the Rho-associated
coiled-coil containing protein kinases (ROCK). While frequently labeled as a "selective" inhibitor
in vendor catalogs, this designation refers to its selectivity over non-ROCK kinases (e.g., PKA,
PKC, MLCK) rather than differentiation between the ROCK1 and ROCK?2 isoforms.

Key Technical Profile:

Chemical Identity: DA-77523 (C22H28N6O)[1]

Primary Mechanism: ATP-competitive inhibition of the kinase domain.

Isoform Selectivity:Negligible. It functions as a Dual Pan-ROCK Inhibitor.

Potency: Single-digit nanomolar (ICso < 10 nM).

The Selectivity Profile: ROCK1 vs. ROCK2
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Contrary to inhibitors like Belumosudil (KD025), which exhibits ~20-fold selectivity for ROCK2,
ROCK-IN-D2 inhibits both isoforms with near-equal potency. This makes it an excellent tool for
total ROCK ablation but unsuitable for dissecting isoform-specific phenotypes.

Quantitative Inhibition Data (Cell-Free Assay)

The following data represents the inhibitory concentration (ICso) required to reduce kinase
activity by 50% in a Z'-LYTE™ assay setting.

Selectivity Ratio

Target Kinase ICs0 (NM) (ROCK1/ROCK?2) Classification
ROCK1 6 NM — Potent Inhibition
ROCK2 4 nM — Potent Inhibition
Selectivity — 1.5-fold Non-Selective (Dual)

Structural Basis for Lack of Selectivity

ROCK1 and ROCK2 share 92% sequence identity within their kinase domains and 100%
identity within the ATP-binding pocket.

e Mechanism: ROCK-IN-D2 utilizes a pyrimidine-urea scaffold (similar to Fasudil derivatives)
that forms hydrogen bonds with the hinge region (Met156 in ROCK1 / Met172 in ROCK?2).

o Why it isn't isoform-selective: Isoform-selective inhibitors (e.g., KD025) typically exploit
subtle differences in the linker region or induced-fit pockets adjacent to the ATP site. ROCK-
IN-D2 binds to the conserved ATP pocket, resulting in equipotent inhibition.

Mechanism of Action & Signaling Pathway

ROCK-IN-D2 acts by competitively displacing ATP from the active site of the ROCK kinase
domain. This blockade prevents the phosphorylation of downstream effectors critical for
cytoskeletal dynamics.

Pathway Visualization
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The diagram below illustrates the downstream consequences of ROCK inhibition by ROCK-IN-
D2, specifically the blockade of Myosin Light Chain (MLC) phosphorylation and LIM Kinase
(LIMK) activation.
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Caption: ROCK-IN-D2 blocks both ROCK1/2, preventing MLC phosphorylation and inhibiting
actomyosin contraction.

Experimental Validation Protocols

To validate the activity and "selectivity” (or lack thereof) of ROCK-IN-D2 in your own lab, use
the following standardized protocols.
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A. In Vitro Kinase Assay (Z'-LYTE™)

This FRET-based assay is the industry standard for determining ICso values.

» Reagent Prep: Prepare 4X Test Compound (ROCK-IN-D2) in 1% DMSO. Prepare
Kinase/Peptide mixture (ROCK1 or ROCK2 + Ser/Thr Peptide).

» Reaction:
o Add 2.5 pL 4X Compound.
o Add 5 pL Kinase/Peptide Mix.
o Add 2.5 uL ATP Solution (Km apparent: ~10 uM).
e Incubation: Incubate at Room Temperature for 1 hour.
e Development: Add Development Reagent (cleaves non-phosphorylated peptides).
e Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).
o Calculation: Plot % Inhibition vs. Log[Concentration].

o Success Criterion: Z'-factor > 0.7.

B. Cellular Assay: Stress Fiber Disassembly

Because ROCK-IN-D2 is cell-permeable, its potency is best visualized via actin cytoskeleton
staining.

Cell Line: HeLa or NIH3T3 fibroblasts.

Treatment: Treat cells with ROCK-IN-D2 (10 nM - 100 nM) for 30-60 minutes.

o Control: Y-27632 (10 uM) - Note the 100x lower dose required for ROCK-IN-D2.

Fixation: 4% Paraformaldehyde (15 min).

Staining: Phalloidin-TRITC (Actin) and DAPI (Nucleus).
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» Observation: Loss of central stress fibers and cell rounding ("neurite-like" extensions)

confirms ROCK inhibition.

Comparison with Other ROCK Inhibitors

Understanding where ROCK-IN-D2 fits in the inhibitor landscape is crucial for experimental

design.
. Selectivity Primary Use
Inhibitor ROCK1 ICso ROCK2 ICso
Type Case
High-potency
ROCK-IN-D2 6 nM 4 nM Pan-ROCK total ROCK
blockade.
General
reference
Y-27632 140 nM 300 nM Pan-ROCK
standard (less
potent).
) Clinical research
Fasudil 1.9 uM 1.6 uM Pan-ROCK
(vasospasm).
Studying
Belumosudil ROCK2 isoform-specific
~10 pM 60 nM _
(KD025) Selective roles (e.g.,

autoimmunity).

Experimental Workflow Decision Tree

Use this logic to decide if ROCK-IN-D2 is the correct tool for your study.

— G \iu
) ' Do you need to distinguish
Start: Define Goal ROCK1 vs ROCK2?
B
NO (Total Blockade) (

Use ROCK-IN-D2
High Potency, Pan-Inhibitor)
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Caption: Decision matrix for selecting ROCK inhibitors based on selectivity requirements.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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